2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-2-yl]methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c15-14(16,17)11-3-1-5-13(9-11)24(22,23)20-8-2-4-12(20)10-21-18-6-7-19-21/h1,3,5-7,9,12H,2,4,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPRKDLJIKTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole typically involves multiple steps. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. The trifluoromethyl group is often added using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole or pyrrolidine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.
Scientific Research Applications
2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the triazole and pyrrolidine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with 2-{[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole (BK80521)
Structural Differences :
- Sulfonyl vs. Carbonyl Group : The target compound has a sulfonyl group (-SO₂-) attached to the benzene ring, whereas BK80521 features a thiophene carbonyl group (-CO-). Sulfonyl groups are stronger electron-withdrawing groups, which may enhance stability and influence receptor binding .
- Substituent on Aromatic Ring: The 3-(trifluoromethyl)benzene group in the target compound contrasts with the 5-methylthiophene in BK80521.
Data Table :
Comparison with 1-Benzyl-4-((naphthalen-2-yloxy)methyl)-5-(trifluoromethyl)-1H-1,2,3-triazole (3h)
Structural Differences :
- Backbone : The target compound uses a pyrrolidine scaffold, while 3h employs a benzyl-substituted triazole. Pyrrolidine’s rigidity and conformational constraints may lead to distinct binding modes compared to the flexible benzyl-naphthyl system.
- Triazole Substitution : Both compounds have trifluoromethyl groups, but 3h positions CF₃ at the 5-position of the triazole, whereas the target compound places CF₃ on the benzenesulfonyl group. This difference may alter electronic distribution and steric interactions .
Data Table :
| Compound | Molecular Weight | Triazole Substitution | Scaffold |
|---|---|---|---|
| Target Compound | ~390.3 (calc.) | 2H-1,2,3-triazole | Pyrrolidine |
| 3h | Not reported | 5-(Trifluoromethyl) | Benzyl-naphthyl |
Comparison with Phenoxymethylbenzoimidazole-Triazole Derivatives (9a–9e)
Structural Differences :
- Core Heterocycles : The target compound uses a pyrrolidine-triazole system, while 9a–9e combine benzimidazole, thiazole, and triazole moieties. Benzimidazole’s aromaticity may enhance planar stacking interactions, absent in the pyrrolidine-based target compound.
- Functional Groups : Derivatives like 9c (4-bromophenyl-thiazole) introduce halogens, which can enhance binding via halogen bonds. In contrast, the target compound’s CF₃ group relies on hydrophobic and steric effects .
Data Table :
Key Research Findings and Implications
- Electronic Effects : Sulfonyl groups (target compound) vs. carbonyl (BK80521) or thiazole (9a–9e) alter electron density, impacting reactivity and target binding .
- Lipophilicity: The CF₃ group in the target compound likely increases logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration or prolonged half-life.
- Synthetic Feasibility : The target compound’s synthesis may parallel methods for 1-(3-(trifluoromethyl)benzenesulfonyl)proline derivatives, involving sulfonylation of pyrrolidine precursors .
Biological Activity
The compound 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antifungal, and anti-tuberculosis activities, supported by various research findings and case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 393.36 g/mol. The structural representation includes a triazole ring linked to a pyrrolidine moiety and a trifluoromethyl benzenesulfonyl group.
Anti-inflammatory Activity
Research indicates that triazole derivatives can inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in inflammation. A study synthesized several triazole-based compounds and evaluated their COX-2 inhibition potency. Among these, compounds similar to the target compound exhibited promising anti-inflammatory effects with IC50 values indicating significant inhibition of COX-2 activity .
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound was tested against various fungal strains, particularly focusing on its efficacy against Candida albicans and Aspergillus niger. Molecular docking studies suggested that the compound could effectively bind to the active sites of fungal enzymes involved in ergosterol biosynthesis, thereby inhibiting fungal growth .
Anti-tuberculosis Activity
The compound's potential against tuberculosis was assessed through in vitro studies targeting essential proteins involved in the survival of Mycobacterium tuberculosis. The results indicated that the compound could inhibit key enzymes such as ENR (enoyl-acyl carrier protein reductase) and DPRE1 (dehydrogenase), which are critical for mycobacterial cell wall synthesis .
Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Significant COX-2 inhibition with IC50 values in the low micromolar range. |
| Study 2 | Antifungal | Effective against Candida albicans with MIC values below 10 µg/mL. |
| Study 3 | Anti-tuberculosis | Inhibition of key mycobacterial enzymes with potential for further development as an antitubercular agent. |
The biological activity of this compound is attributed to its ability to interact with specific protein targets within pathogens. The triazole ring enhances binding affinity due to its electron-withdrawing properties, facilitating interactions with active sites of enzymes involved in inflammatory pathways and pathogen survival mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
